molecular formula C12H15N3OS B2617421 2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol CAS No. 1707842-57-6

2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol

Cat. No.: B2617421
CAS No.: 1707842-57-6
M. Wt: 249.33
InChI Key: GIVYYFZQQXJAOP-UHFFFAOYSA-N
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Description

2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol is a synthetic organic compound characterized by the presence of a triazole ring, a phenyl group with a methylsulfanyl substituent, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Methylsulfanyl Group: The phenyl ring is functionalized with a methylsulfanyl group via nucleophilic substitution reactions, often using methylthiol as the nucleophile.

    Attachment of the Propanol Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol can undergo several types of chemical reactions:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring and other functional groups can be reduced under specific conditions, such as using hydrogen gas and a palladium catalyst.

    Substitution: The hydroxyl group in the propanol moiety can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Acid chlorides for ester formation, alkyl halides for ether formation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Esters, ethers.

Scientific Research Applications

2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving triazole-containing compounds.

Mechanism of Action

The mechanism of action of 2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethanol
  • 2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

Uniqueness

2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol is unique due to the specific positioning of the propanol moiety, which can influence its reactivity and binding properties. The presence of the methylsulfanyl group also adds to its distinct chemical behavior compared to similar compounds.

Properties

IUPAC Name

2-[1-(3-methylsulfanylphenyl)triazol-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-12(2,16)11-8-15(14-13-11)9-5-4-6-10(7-9)17-3/h4-8,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVYYFZQQXJAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2=CC(=CC=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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